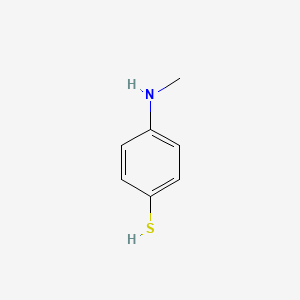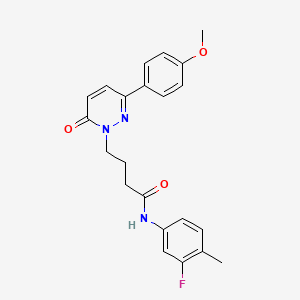
2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antitumor Activity
Compounds bearing structural motifs similar to "2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide" have been evaluated for their potential antitumor activities. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which share a similar pharmacophoric group, were screened for antitumor activity against various human tumor cell lines, demonstrating significant anticancer activities against some cancer cell lines (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Antimicrobial Properties
Research on compounds structurally related to "2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide" also includes investigations into their antimicrobial effects. For example, thiazolidinone and acetidinone derivatives were synthesized and screened for antimicrobial activity against different microorganisms, demonstrating the potential of such compounds in combating microbial infections (B. Mistry, K. R. Desai, Sanket M. Intwala, 2009).
Enzyme Inhibition
Another area of interest is the enzyme inhibition properties of compounds with similar structures. New synthetic 1,2,4-triazole derivatives have been studied for their cholinesterase inhibition capabilities, showing moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating diseases like Alzheimer's (N. Riaz et al., 2020).
Material Science
Research on related compounds has also extended into material science, focusing on the characterization of their crystalline structures and exploring their potential applications in various technological domains. For example, the structures of some N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were elucidated, revealing insights into intermolecular interactions that could inform the design of novel materials with specific properties (N. Boechat et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5OS/c17-11-6-4-10(5-7-11)15-21-22-16(23(15)19)25-9-14(24)20-13-3-1-2-12(18)8-13/h1-8H,9,19H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFABOEUSHZUWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

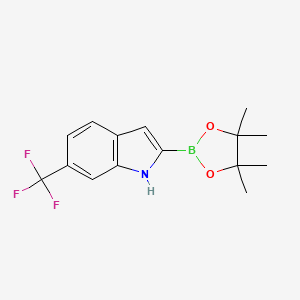
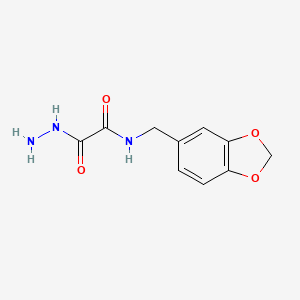

![N-(4-fluorobenzyl)-2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2606570.png)
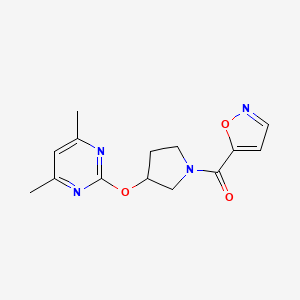
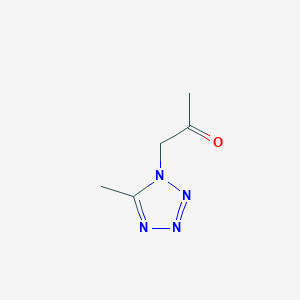
![(E)-N-(benzo[d]thiazol-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2606574.png)
![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2606577.png)
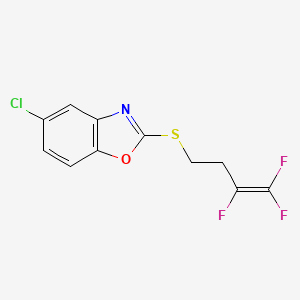
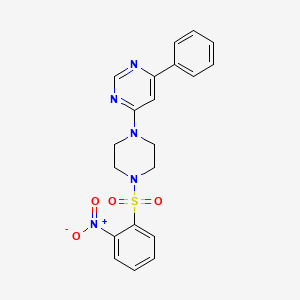
![1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one](/img/structure/B2606581.png)
